
1-(4-Bromophenyl-d4)-3-pyrrolidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromo-phenyl)-pyrrolidin-3-ol-d4 is a deuterated derivative of 1-(4-Bromo-phenyl)-pyrrolidin-3-ol. This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring with a hydroxyl group at the third position. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-phenyl)-pyrrolidin-3-ol-d4 typically involves the following steps:
Bromination: The starting material, phenylpyrrolidine, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the para position of the phenyl ring.
Hydroxylation: The brominated intermediate is then subjected to hydroxylation, where a hydroxyl group is introduced at the third position of the pyrrolidine ring. This can be achieved using reagents like sodium hydroxide (NaOH) or other hydroxylating agents.
Deuteration: The final step involves the replacement of hydrogen atoms with deuterium. This can be done using deuterated reagents or solvents such as deuterium oxide (D2O) under specific reaction conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The deuteration step is particularly critical and requires specialized equipment to handle deuterated reagents and solvents.
化学反応の分析
Types of Reactions: 1-(4-Bromo-phenyl)-pyrrolidin-3-ol-d4 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the hydroxyl group to a hydrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Substitution: Formation of various substituted phenylpyrrolidine derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated or de-hydroxylated products.
科学的研究の応用
1-(4-Bromo-phenyl)-pyrrolidin-3-ol-d4 has several scientific research applications:
NMR Spectroscopy: Due to its deuterium labeling, it is used as an internal standard or reference compound in NMR studies.
Pharmacological Studies: It is used in the synthesis of pharmaceutical intermediates and active compounds for drug development.
Isotopic Labeling Studies: It helps in tracing metabolic pathways and studying reaction mechanisms in biological systems.
Material Science: Used in the development of new materials with specific properties due to its unique chemical structure.
作用機序
The mechanism of action of 1-(4-Bromo-phenyl)-pyrrolidin-3-ol-d4 depends on its application:
NMR Spectroscopy: The deuterium atoms provide a distinct signal in NMR spectra, allowing for precise structural analysis.
Pharmacological Studies: It interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and hydroxyl group play crucial roles in binding interactions and activity.
類似化合物との比較
1-(4-Bromo-phenyl)-pyrrolidin-3-ol: The non-deuterated version of the compound.
1-(4-Chloro-phenyl)-pyrrolidin-3-ol: A similar compound with a chlorine atom instead of bromine.
1-(4-Fluoro-phenyl)-pyrrolidin-3-ol: A similar compound with a fluorine atom instead of bromine.
Uniqueness: 1-(4-Bromo-phenyl)-pyrrolidin-3-ol-d4 is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and isotopic labeling studies. The presence of the bromine atom also provides distinct reactivity and binding properties compared to its chloro and fluoro analogs.
特性
分子式 |
C10H12BrNO |
|---|---|
分子量 |
246.14 g/mol |
IUPAC名 |
1-(4-bromo-2,3,5,6-tetradeuteriophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H12BrNO/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7H2/i1D,2D,3D,4D |
InChIキー |
VXAGQCJOIGKVLU-RHQRLBAQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1N2CCC(C2)O)[2H])[2H])Br)[2H] |
正規SMILES |
C1CN(CC1O)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


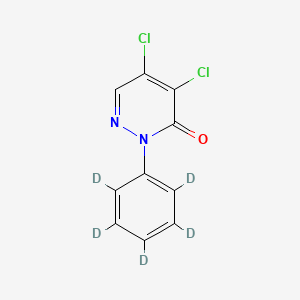
![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12425203.png)


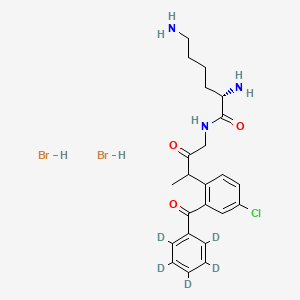

![5,21-dichloro-13-[2-(diethylamino)ethyl]-3-[(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17(22),18,20-nonaene-12,14-dione](/img/structure/B12425232.png)
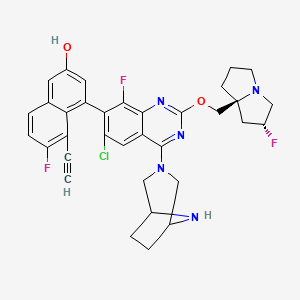
![(2S,4S)-N-[2-[[2-[[2-[[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]ethyl]-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxamide](/img/structure/B12425239.png)
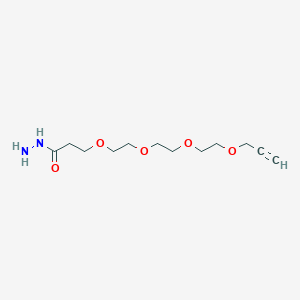
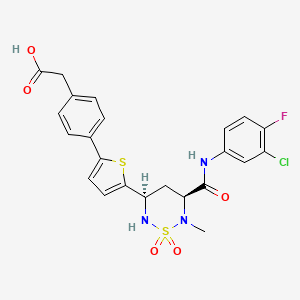

![[(2R,3S,4S,5R,6S)-6-[[(1R,2S,3R,5R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B12425252.png)

